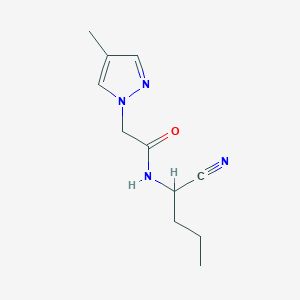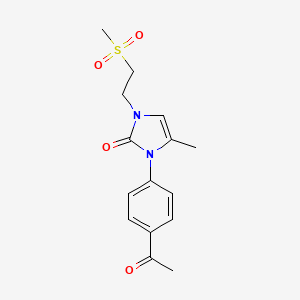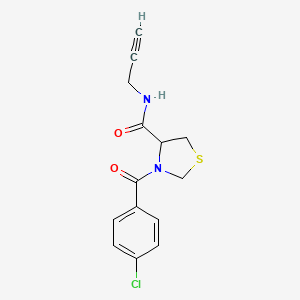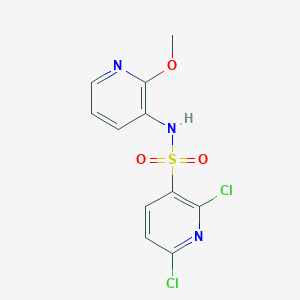![molecular formula C7H13N3O2Si B7572882 Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, also known as TMSN, is a chemical compound that is widely used in scientific research applications. It is a silane-based reagent that is commonly used in organic synthesis reactions. TMSN is a colorless liquid that is highly reactive, and it is known for its ability to act as a nucleophile and a Lewis base.
作用機序
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane acts as a nucleophile and a Lewis base in organic synthesis reactions. It is highly reactive and can react with a variety of organic compounds, including carbonyl compounds and alkyl halides. The reaction mechanism involves the transfer of a trimethylsilyl group from Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane to the organic compound, which can lead to the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is not used in drug development, and therefore, there are no known biochemical or physiological effects associated with its use. However, it is important to handle Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane with care, as it is highly reactive and can be dangerous if mishandled.
実験室実験の利点と制限
The main advantage of using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in laboratory experiments is its high reactivity and versatility. It can be used in a wide range of organic synthesis reactions, and it is relatively easy to handle and store. However, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, including wearing protective clothing and working in a well-ventilated area.
将来の方向性
There are several potential future directions for research involving Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane. One area of interest is the development of new synthetic methods using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as a reagent. Researchers are also exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the preparation of new materials, including silane-modified surfaces and other nanomaterials. Additionally, there is interest in exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the synthesis of new pharmaceuticals and bioactive compounds. Overall, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a versatile and useful reagent that has the potential to play an important role in a variety of scientific research applications.
合成法
The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane involves the reaction of trimethylsilyl chloride with 4-nitropyrazole in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as the main product. The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is widely used in scientific research applications, particularly in organic synthesis reactions. It is commonly used as a reagent to introduce a trimethylsilyl group into organic molecules. This can be useful in a variety of applications, including the synthesis of pharmaceuticals and other bioactive compounds. Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also used in the preparation of silane-modified surfaces, which can be used in a variety of applications, including microelectronics and nanotechnology.
特性
IUPAC Name |
trimethyl-[(4-nitropyrazol-1-yl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2Si/c1-13(2,3)6-9-5-7(4-8-9)10(11)12/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHNDRVDFEGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)





![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)

